1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate
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Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate, also known as BTAC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTAC is a cyclopropane-containing compound that has been shown to exhibit promising biological activity, making it a potential candidate for drug development.
Scientific Research Applications
Pharmacological Significance
Benzothiazole derivatives, including structures similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate, exhibit a wide range of biological activities. These compounds are integral to many natural and synthetic bioactive molecules, showcasing antimicrobial, antiviral, antidiabetic, anti-inflammatory, and anticancer properties among others (Bhat & Belagali, 2020; Elamin et al., 2020). The versatility of the benzothiazole scaffold in medicinal chemistry is highlighted by its inclusion in molecules used across various therapeutic domains.
Anticancer and Antitumor Potential
Several studies focus on the anticancer and antitumor potentials of benzothiazole derivatives. These compounds, through specific structural modifications, have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural diversity offered by benzothiazole derivatives facilitates the search for new therapeutic agents with high anticancer potency (Kamal et al., 2015; Pathak et al., 2019).
Synthetic Methodologies
The development of novel synthetic methodologies for benzothiazole derivatives is crucial for expanding their pharmacological applications. Research has been directed towards creating efficient synthetic routes to access a variety of benzothiazole-based compounds, enhancing their biological activities and potential therapeutic applications (Rosales-Hernández et al., 2022).
Antioxidant and Anti-inflammatory Properties
Studies have also explored the antioxidant and anti-inflammatory properties of benzothiazole derivatives. These properties are significant for the development of therapeutic agents aimed at treating diseases associated with oxidative stress and inflammation (Raut et al., 2020).
Broad Spectrum of Pharmacological Activities
Benzothiazole derivatives have been identified as key scaffolds in drug discovery, owing to their broad spectrum of pharmacological activities. This versatility makes them attractive candidates for the development of new drugs across a variety of therapeutic areas (Keri et al., 2015).
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(9-5-6-9)18-10-7-16(8-10)14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSBASYNRDULX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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